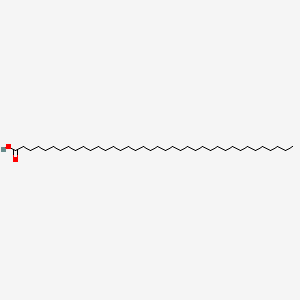
3-Ethynyl-1,2,4,5-tetrafluorobenzene
概要
説明
3-Ethynyl-1,2,4,5-tetrafluorobenzene is an organic compound with the molecular formula C8H2F4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.
Bromination: The 1,2,4,5-tetrafluorobenzene undergoes bromination to form 3-bromo-1,2,4,5-tetrafluorobenzene.
Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.
化学反応の分析
Types of Reactions: 3-Ethynyl-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of fluorine makes the ring less reactive.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon-carbon triple bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products such as brominated or nitrated derivatives.
Nucleophilic Substitution: Products with substituted ethynyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学的研究の応用
3-Ethynyl-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Ethynyl-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The fluorine atoms influence the reactivity of the benzene ring, making it less reactive towards electrophiles.
Nucleophilic Substitution: The ethynyl group can act as an electrophilic site, allowing nucleophiles to attack and form new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, leading to the formation of different oxidation states and derivatives.
類似化合物との比較
1,2,4,5-Tetrafluorobenzene: A precursor in the synthesis of 3-Ethynyl-1,2,4,5-tetrafluorobenzene.
1,2,3,4-Tetrafluorobenzene: Another fluorinated benzene derivative with different substitution patterns.
1,3,5-Trifluorobenzene: A compound with three fluorine atoms on the benzene ring.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an ethynyl group, which impart distinct chemical properties and reactivity compared to other fluorinated benzene derivatives. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-ethynyl-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTRVEJPVFKIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632148 | |
| Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69442-35-9 | |
| Record name | 3-Ethynyl-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















